



Mufemilast Dosage for In Vivo Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Mufemilast	
Cat. No.:	B10860401	Get Quote

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These application notes provide a comprehensive guide to the in vivo administration of **Mufemilast** (also known as Hemay005), a potent, orally active, and selective phosphodiesterase-4 (PDE4) inhibitor. The information compiled is intended to facilitate preclinical research in inflammatory disease models, with a focus on psoriasis and chronic obstructive pulmonary disease (COPD).

Introduction

Mufemilast is a small molecule inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, **Mufemilast** increases intracellular cAMP levels, leading to the downregulation of proinflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23, and the upregulation of anti-inflammatory mediators.[1][2] This mechanism of action makes **Mufemilast** a promising therapeutic candidate for a range of chronic inflammatory diseases. Preclinical and clinical studies are ongoing for conditions including psoriasis, COPD, atopic dermatitis, and ulcerative colitis.[1][3]

Quantitative Data Summary

While specific in vivo dosage data for **Mufemilast** in animal models is not widely published, valuable insights can be drawn from preclinical data on other selective PDE4 inhibitors and comparative efficacy statements. Notably, **Mufemilast** has been shown to have equivalent



therapeutic effects to Apremilast at equivalent exposure levels in a human psoriatic skintransplanted mouse model.[4] This allows for a rational starting point for dosage selection in similar models.

The following table summarizes oral dosages of relevant PDE4 inhibitors used in various mouse models of inflammation.

Compoun d	Animal Model	Disease Model	Dosage Range	Route of Administr ation	Vehicle	Referenc e
Mufemilast (Hemay00 5)	Mouse	Psoriasis (PDX)	Equivalent exposure to Apremilast	Oral	Not specified	[4]
Apremilast	Mouse (K5.Stat3C transgenic)	Psoriasis	2 - 6 mg/kg/day	Oral	Not specified	ResearchG ate
Roflumilast	Mouse	Emphysem a (Cigarette Smoke- Induced)	1 - 5 mg/kg	Oral	Not specified	PubMed
Roflumilast	Mouse	Psoriasifor m Dermatitis (IL-23 Induced)	5 mg/kg/day	Oral	0.8% Methylcellu lose	Acta Dermato- Venereolog ica
Rolipram	Mouse (BALB/c)	Dermatitis (TNCB- Induced)	10 mg/kg/day	Oral	Not specified	PubMed

Signaling Pathway



Mufemilast's mechanism of action centers on the inhibition of PDE4, which prevents the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates the transcription of various cytokine genes, leading to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokines.

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